(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as its CAS number .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions and processes used to create the compound. This often involves reviewing scientific literature .Molecular Structure Analysis
Molecular structure analysis involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include redox reactions, acid-base reactions, and other types of chemical reactions .Physical And Chemical Properties Analysis
Physical properties include characteristics like color, density, and melting point. Chemical properties describe how a substance reacts with other substances .Scientific Research Applications
Antidepressant and Antianxiety Activities
Research has demonstrated that derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which shares a structural relationship with (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine, possess antidepressant activities. This was investigated through behavioral tests in albino mice. Additionally, these compounds have shown significant antianxiety activity, highlighting their potential in treating mood disorders (Kumar et al., 2017).
Antimicrobial and Anti-Tubercular Properties
Novel bis(pyrazole-benzofuran) hybrids containing a piperazine linker, related to (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine, have been synthesized and shown to inhibit bacterial biofilm formation and MurB enzyme, crucial for bacterial cell wall synthesis. These compounds exhibited potent in-vitro antibacterial activities and were effective against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) (Mekky & Sanad, 2020).
Anticancer Activity
Piperazine derivatives, akin to (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine, have been investigated for their potential as anticancer agents. Research indicates that certain piperazine compounds exhibit good anticancer activity, alongside antibacterial properties and low toxic nature. These findings are crucial for understanding the pharmacokinetic mechanisms of such drugs (Karthikeyan et al., 2015).
Synthesis and Docking Studies
The compound 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, closely related to (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine, has been synthesized efficiently and characterized using spectral analysis. Docking studies of this compound have also been presented, indicating its relevance in medicinal chemistry (Balaraju et al., 2019).
Anticonvulsant and Antimicrobial Activities
Compounds structurally related to (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine have been synthesized for evaluating their anticonvulsant activity. These compounds were tested for their effectiveness against seizures and were also investigated for their antimicrobial properties, providing a broad spectrum of potential therapeutic applications (Aytemir et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3R)-3-methyl-1-(oxan-4-ylmethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10-8-13(5-4-12-10)9-11-2-6-14-7-3-11/h10-12H,2-9H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFOYAWTZULLTR-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)CC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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